molecular formula C15H14BrNO3 B2817983 4-Bromonaphthalen-1-yl morpholine-4-carboxylate CAS No. 347370-64-3

4-Bromonaphthalen-1-yl morpholine-4-carboxylate

Cat. No.: B2817983
CAS No.: 347370-64-3
M. Wt: 336.185
InChI Key: RMZZEIFVUBOTRZ-UHFFFAOYSA-N
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Description

4-Bromonaphthalen-1-yl morpholine-4-carboxylate is a chemical compound with the molecular formula C15H14BrNO2. It is known for its unique structure, which combines a bromonaphthalene moiety with a morpholine carboxylate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromonaphthalen-1-yl morpholine-4-carboxylate typically involves the reaction of 4-bromonaphthalene-1-carbonyl chloride with morpholine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromonaphthalen-1-yl morpholine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the major product would be a new aryl or alkyl derivative of the original compound .

Scientific Research Applications

4-Bromonaphthalen-1-yl morpholine-4-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromonaphthalen-1-yl morpholine-4-carboxylate involves its interaction with specific molecular targets. The bromonaphthalene moiety can interact with aromatic systems, while the morpholine carboxylate group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromonaphthalen-1-yl morpholine-4-carboxylate is unique due to the combination of the bromonaphthalene and morpholine carboxylate groups. This unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound in scientific research.

Properties

IUPAC Name

(4-bromonaphthalen-1-yl) morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO3/c16-13-5-6-14(12-4-2-1-3-11(12)13)20-15(18)17-7-9-19-10-8-17/h1-6H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMZZEIFVUBOTRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)OC2=CC=C(C3=CC=CC=C32)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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